角帕明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

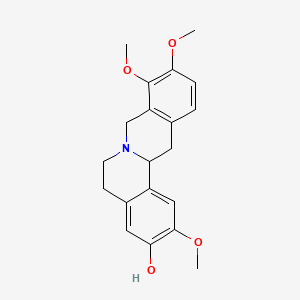

The synthesis of Corypalmine and related alkaloids, such as Corymine, has been explored through various methodologies. Notably, the total synthesis of Corymine, which shares structural similarities with Corypalmine, has been achieved starting from N-protected tryptamine. This process involves several key steps, including malonate addition, cyclic enol ether formation, and stereospecific DMDO oxidation, culminating in a complex hexacyclic indole alkaloid synthesis (Zhang et al., 2017). Additionally, the synthesis of isoquinoline alkaloids like Thalifoline and Corypalline employs cyclisation and regioselective cleavage reactions, demonstrating the chemical versatility and challenges in synthesizing these complex molecules (Irie et al., 1980).

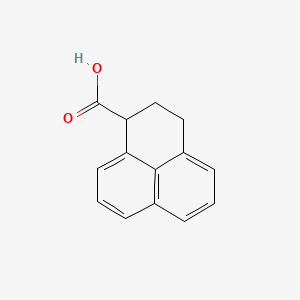

Molecular Structure Analysis

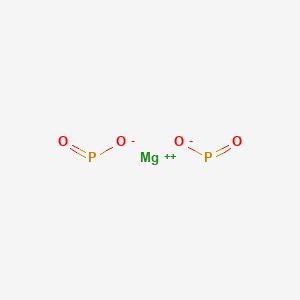

The molecular structure of Corypalmine, akin to other alkaloids from Corydalis species, is characterized by isoquinoline frameworks. These structures play a crucial role in the alkaloid's biological activity and chemical reactivity. For example, the structural analysis of Corydalis-derived alkaloids reveals a diverse range of molecular architectures, contributing to their wide array of biological effects and chemical properties (Jha et al., 2009).

Chemical Reactions and Properties

Corypalmine undergoes various chemical reactions that illustrate its reactivity and functional group transformations. The Julia coupling, for instance, represents a key synthetic strategy for constructing similar alkaloid frameworks, highlighting the synthetic accessibility and reactivity of these molecules (McCrea-Hendrick & Nichols, 2009).

科学研究应用

药代动力学和生物分析:Abdallah 等人(2017 年)开发了一种灵敏且选择性的 HPLC 方法,用于同时定量测定大鼠血浆和脑组织中的左旋四氢掌叶碱及其代谢物,包括角帕明。该方法对药代动力学研究至关重要,并可能适用于人体样本(Abdallah 等人,2017)。

抗真菌特性:Maurya 等人(2008 年)发现角帕明抑制各种植物病原性和腐生真菌的孢子萌发,证明了其作为抗真菌剂的潜力(Maurya 等人,2008)。

小鼠药代动力学分析:Wu 等人(2018 年)建立了一种 UPLC-MS/MS 方法,用于测定小鼠血液中的角帕明,这对于研究其在口服和静脉注射后的药代动力学和生物利用度至关重要(Wu 等人,2018)。

分离和表征:Rodrigues 等人(2016 年)从番荔枝的叶子中分离和表征了角帕明,有助于了解该植物的化学成分(Rodrigues 等人,2016)。

在各种植物中的鉴定:Yang 等人(1993 年)在延胡索中鉴定了角帕明和其他生物碱,增强了我们对该植物化学成分的了解(Yang 等人,1993)。

微生物和哺乳动物代谢的比较:Li 等人(2006 年)比较了微生物和哺乳动物对左旋四氢掌叶碱的代谢,在形成的代谢物中鉴定了角帕明,这对于了解该生物碱的代谢途径很重要(Li 等人,2006)。

阿尔茨海默病靶点的探索:Chlebek 等人(2016 年)研究了角帕明对阿尔茨海默病靶点的活性,揭示了其在记忆功能障碍中的潜在治疗应用(Chlebek 等人,2016)。

多巴胺受体亲和力:Ma 等人(2008 年)研究了角帕明在多巴胺 D1 受体上的结合亲和力,有助于了解其神经药理学特性(Ma 等人,2008)。

化学成分鉴定:廖慧萍(2014 年)在延胡索中鉴定了角帕明,增加了对该物种中生物碱的了解(廖慧萍,2014)。

多巴胺受体拮抗剂筛选:Wu 等人(2018 年)使用 CRE-萤光素酶报告基因检测,从延胡索中鉴定了角帕明等生物碱作为多巴胺 D1 受体拮抗剂,支持了其在中国传统上用于戒毒和止痛(Wu 等人,2018)。

安全和危害

未来方向

属性

IUPAC Name |

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Corypalmine | |

CAS RN |

6018-39-9 |

Source

|

| Record name | Corypalmine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)